tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate
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Overview
Description
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate is a chemical compound with the molecular formula C13H22N2O4 and a molecular weight of 270.33 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate typically involves the reaction of tert-butyl 3-aminopropanoate with tert-butyl chloroformate and cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate can be compared with other similar compounds such as:
tert-Butyl 3-aminopropanoate: A precursor in the synthesis of this compound.
tert-Butyl chloroformate: Another reagent used in the synthesis of this compound.
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: A structurally similar compound with a hydroxyl group instead of a cyano group.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for various applications in research and industry .
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7H2,1-6H3,(H,15,17) |
InChI Key |
YHQGGLCCSOSZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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